molecular formula C9H5F3N2O2 B12085717 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B12085717
M. Wt: 230.14 g/mol
InChI Key: RQXSDHWIQOETGP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under microwave irradiation to improve yields and reduce reaction times . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, which facilitate the initial condensation via an addition–elimination mechanism .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present on the compound.

    Substitution: The trifluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group enhances the compound’s binding affinity and specificity for these targets .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-6-3-7(8(15)16)13-14(6)4-5/h1-4H,(H,15,16)

InChI Key

RQXSDHWIQOETGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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